Ácido 2-hidroxi-6-metilnicotínico

Descripción general

Descripción

2-Hydroxy-6-methylnicotinic acid, also known as HMANA, is a carboxylic acid derivative of niacin (vitamin B3) that has attracted scientific interest due to its potential applications in various fields such as medicine, agriculture, and materials science. It is a solid substance with a light orange to yellow to green powder to crystal appearance .

Synthesis Analysis

New transition metal complexes of 2-Hydroxy-6-methylnicotinic acid (H26MnicO) Na2[M(H6MnicO)2Cl2] (M = Co, Ni, and Cu) have been prepared by microwave irradiation method . This technique offers advantages such as shorter reaction times, higher yields, and improved selectivity .Molecular Structure Analysis

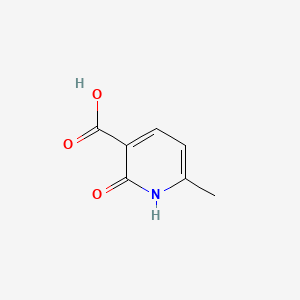

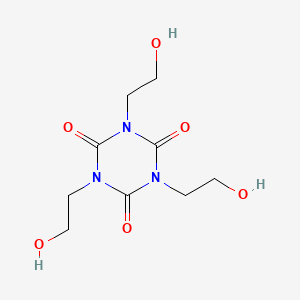

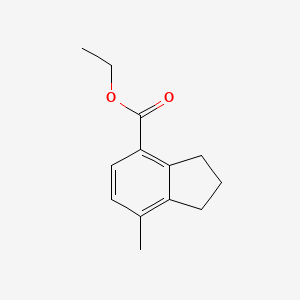

The molecular formula of 2-Hydroxy-6-methylnicotinic acid is C7H7NO3, and its molecular weight is 153.14 . In the transition metal complexes, 2-Hydroxy-6-methylnicotinate coordinates through O,O-chelation to the transition metal(II) ions to form octahedral complexes .Chemical Reactions Analysis

2-Hydroxy-6-methylnicotinic acid has been used to prepare new transition metal complexes through microwave-assisted synthesis . The ligand design plays a crucial role in determining the coordination properties of these metal complexes .Physical and Chemical Properties Analysis

2-Hydroxy-6-methylnicotinic acid is a solid substance at 20 degrees Celsius . The melting point is between 235.0 and 240.0 degrees Celsius .Aplicaciones Científicas De Investigación

Síntesis de Marcos Metal-Orgánicos (MOFs)

El ácido 2-hidroxi-6-metilnicotínico sirve como un ligando versátil en la síntesis de MOFs. Estos marcos son muy valorados por su porosidad y aplicaciones potenciales en almacenamiento de gas, separación y catálisis. Los grupos carboxilato del compuesto proporcionan múltiples sitios de coordinación, lo que permite la construcción de estructuras complejas y estables con metales como Co(II), Ni(II) y Cu(II) .

Agentes Antibacterianos

La investigación indica que los complejos formados con ácido 2-hidroxi-6-metilnicotínico exhiben propiedades antibacterianas significativas. Esto los convierte en candidatos prometedores para el desarrollo de nuevos agentes antibacterianos, particularmente contra cepas resistentes a los antibióticos convencionales .

Catálisis

La capacidad del compuesto para formar quelatos estables con metales de transición puede aprovecharse en la catálisis, particularmente en reacciones que requieren procesos redox. Esta aplicación es crucial en la química industrial donde se buscan catalizadores eficientes y selectivos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Hydroxy-6-methylnicotinic acid are currently not well-defined in the literature. This compound is a derivative of nicotinic acid, which is known to interact with various enzymes and receptors in the body. The specific targets of 2-hydroxy-6-methylnicotinic acid remain to be identified .

Biochemical Pathways

Some studies suggest that 6-methylnicotinic acid, a related compound, may be involved in the hydroxylation of nicotinic acid at position C2 .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its action .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-6-methylnicotinic acid plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, certain bacterial strains have been identified that can degrade 2-Hydroxy-6-methylnicotinic acid, utilizing it as a carbon and energy source . These interactions often involve hydroxylation reactions, where enzymes catalyze the addition of hydroxyl groups to the compound, altering its chemical properties and facilitating further metabolic processes.

Cellular Effects

The effects of 2-Hydroxy-6-methylnicotinic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound can serve as a substrate for enzymatic reactions, leading to the production of metabolites that participate in various cellular functions . Additionally, its interaction with specific enzymes can modulate the activity of these enzymes, thereby impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Hydroxy-6-methylnicotinic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, either blocking its activity or enhancing its catalytic efficiency . Such binding interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-6-methylnicotinic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have distinct biochemical properties . Long-term exposure to 2-Hydroxy-6-methylnicotinic acid in in vitro or in vivo studies can provide insights into its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-6-methylnicotinic acid in animal models are dose-dependent. Different dosages can lead to varying physiological responses, including potential toxic or adverse effects at high doses . Understanding the threshold effects and safe dosage ranges is crucial for evaluating the compound’s therapeutic potential and ensuring its safe application in biomedical research.

Metabolic Pathways

2-Hydroxy-6-methylnicotinic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These pathways often include hydroxylation and carboxylation reactions, which are essential for the compound’s integration into broader metabolic networks . The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, highlighting its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-6-methylnicotinic acid is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in facilitating its movement across cellular membranes and ensuring its proper localization . The compound’s distribution can affect its bioavailability and the efficiency of its biochemical interactions.

Subcellular Localization

The subcellular localization of 2-Hydroxy-6-methylnicotinic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell

Propiedades

IUPAC Name |

6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIHTJYXIHOBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191527 | |

| Record name | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38116-61-9 | |

| Record name | 2-Hydroxy-6-methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38116-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyridone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038116619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38116-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-2-PYRIDONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NM84QRZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)

![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)